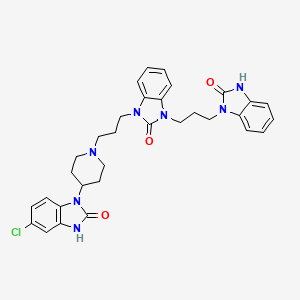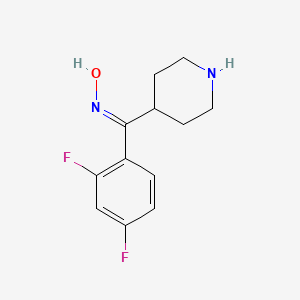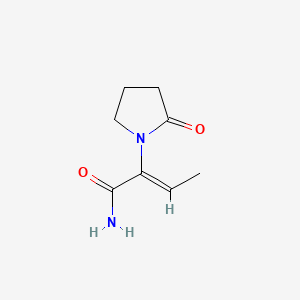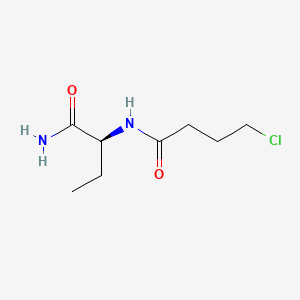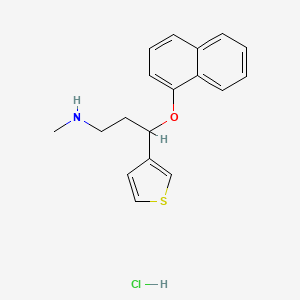
N-Descarboxymethyl N-Ethyl Lacosamide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Descarboxymethyl N-Ethyl Lacosamide Impurity” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.32 . It is related to Lacosamide, a drug used to treat partial-onset seizures in adults and children with epilepsy .
Molecular Structure Analysis
The molecular structure of “N-Descarboxymethyl N-Ethyl Lacosamide Impurity” is characterized by the presence of an ethylamino group and a methoxypropanamide group . The exact three-dimensional conformation of the molecule could be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación
Lacosamide: A Scientific Overview
Lacosamide (Vimpat®) is recognized for its unique mechanism of action, primarily enhancing the slow inactivation of voltage-gated sodium channels. This functional characteristic is critical for its application in the management of partial-onset seizures. The drug has been evaluated across several studies for its efficacy, tolerability, and long-term application in treating epilepsy. Notably, its clinical application has been supported by extensive research focusing on its synthesis, pharmacokinetics, and potential for treating neuropathic pain (Sheridan M. Hoy, 2013; G. McCleane, 2010).
Synthesis and Analytical Methodologies
The synthesis of Lacosamide involves complex chemical processes, highlighting the significance of understanding its molecular structure and potential impurities during production. Recent advancements in the synthesis methodologies emphasize the need for precise analytical techniques to ensure purity and efficacy. The development of stability indicating methods for antiepileptic drugs, including Lacosamide, underlines the importance of detecting impurities and ensuring drug safety and effectiveness (Lu Dingqian, 2013; J. D. da Silva et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves the decarboxylation of Lacosamide followed by alkylation with ethyl bromide.", "Starting Materials": [ "Lacosamide", "Sodium hydroxide", "Ethyl bromide", "Water", "Organic solvent" ], "Reaction": [ "Decarboxylation of Lacosamide in the presence of sodium hydroxide and water to form N-Descarboxymethyl Lacosamide", "Alkylation of N-Descarboxymethyl Lacosamide with ethyl bromide in the presence of an organic solvent to form N-Descarboxymethyl N-Ethyl Lacosamide Impurity" ] } | |
Número CAS |
705283-63-2 |
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.32 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-Benzyl-2-ethylamino-3-methoxy-propionamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




